2-Amino-1-(2-methoxy-4-pyridyl)ethanol
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-1-(2-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3 |
InChI Key |
QUNNLSYWLWUYEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 2-Chloropyridine-4-methanol Derivative
One of the primary synthetic routes involves the nucleophilic substitution of 2-chloropyridine-4-methanol with ammonia under pressure in the presence of a copper catalyst. This method is adapted from the preparation of 2-aminopyridine-4-methanol, closely related to the target compound.
- Reactants: 2-chloropyridine-4-methanol, ammonia water, cuprous bromide (CuBr)
- Conditions: Autoclave reaction at 110 °C, 6 atm pressure, 15 hours
- Workup: Removal of unreacted ammonia, reflux with ethanol, filtration to remove CuBr
- Yield: Approximately 80%
$$
\text{2-chloropyridine-4-methanol} + \text{NH}_3 \xrightarrow[\text{CuBr}]{110^\circ C, 6 atm} \text{2-aminopyridine-4-methanol}
$$
This method can be adapted to introduce the methoxy group at the 2-position of the pyridine ring prior to amination, yielding the desired 2-amino-1-(2-methoxy-4-pyridyl)ethanol.
Multi-Step Synthesis via Pyridine Derivatives and Epoxide Intermediates
The compound can also be synthesized through multi-step reactions starting from substituted pyridine precursors, involving:
- Formation of 2-methoxypyridine derivatives
- Introduction of the amino and hydroxyl groups via epoxide ring opening or reduction of halohydrins
- Use of chiral catalysts or reagents to obtain enantiomerically pure products
For example, non-racemic 1,2-amino alcohols have been synthesized by regioselective opening of epoxides derived from substituted pyridines using borohydride reductions and spiroaminoborate catalysts.
Reductive Amination and Aldehyde Condensation Routes
Another approach involves condensation of substituted pyridine-2-carbaldehydes with amino precursors in the presence of acid catalysts, followed by reduction:
- Substituted pyridin-2-amine and pyridine-2-carbaldehyde mixed in methanol with p-toluenesulfonic acid
- Stirring at 70 °C for 12 hours
- Extraction and purification to isolate the amino alcohol product
This method allows for the introduction of the amino and hydroxyl groups in a controlled manner and can be optimized for different substituents on the pyridine ring.
Hydroxymethylation of 2-Methylpyridine Derivatives
Hydroxymethylation of 2-methylpyridine with paraformaldehyde in the presence of triethylamine under autoclave conditions (140 °C, 2 hours) yields 2-pyridineethanol derivatives with high selectivity and yield (up to 94% yield, 95% selectivity). This intermediate can be further functionalized to introduce the amino group and methoxy substituent.
Summary Table of Preparation Methods
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) for reaction monitoring
- Reflux and filtration for removal of catalysts and byproducts
- Concentration under reduced pressure to isolate crude products
- NMR spectroscopy (1H and 13C) for structural confirmation
- IR spectroscopy for functional group analysis
- Elemental analysis for purity verification
These techniques are standard and ensure that the synthesized compound meets the required purity and structural identity criteria.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(2-methoxy-4-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-1-(2-methoxy-4-pyridyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Amino-1-(2-methoxy-4-pyridyl)ethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
Key Differences :
- Substituents: The pyridine ring in this analog is substituted with chloro and aryl groups, contrasting with the methoxy and ethanolamine groups in the target compound.
- Reactivity: The chloro substituent enhances electrophilicity, favoring nucleophilic substitution reactions, whereas the methoxy group in 2-Amino-1-(2-methoxy-4-pyridyl)ethanol is electron-donating, directing reactivity toward electrophilic aromatic substitution .
- Biological Activity : Chloro-substituted pyridines often exhibit enhanced antimicrobial and anticancer properties due to increased lipophilicity, while methoxy groups may improve solubility and metabolic stability .
Structural Analog: 2-Amino-1-(4-Methoxyphenyl)ethanol
Key Differences :
- Aromatic Core : The phenyl ring in this analog lacks the nitrogen atom present in pyridine, reducing hydrogen-bonding capacity and altering electronic properties.
- Acidity: The phenolic hydroxyl group (if present) in phenyl analogs increases acidity (pKa ~10), whereas the pyridine nitrogen in the target compound (pKa ~5) enhances basicity .
| Property | This compound | 2-Amino-1-(4-Methoxyphenyl)ethanol |
|---|---|---|
| Aromatic System | Pyridine (N-containing) | Benzene (no heteroatom) |
| Hydrogen Bonding | Pyridine N + ethanolamine groups | Ethanolamine only |
| Acidity/Basicity | Basic (pyridine N) | Neutral to weakly acidic |
Functional Analog: 2-((2-Methoxyethyl)(methyl)amino)ethanol
Key Differences :
- Synthesis: Prepared via alkylation of 2-methoxyethylamine with bromoethanol, contrasting with the pyridine-based synthesis likely required for the target compound .
| Property | This compound | 2-((2-Methoxyethyl)(methyl)amino)ethanol |
|---|---|---|
| Aromaticity | Yes (pyridine) | No |
| Synthetic Complexity | High (heterocyclic formation) | Moderate (alkylation) |
| Applications | Pharmaceuticals, ligands | Solubilizing agents, intermediates |
Pharmacologically Relevant Analog: 2-Amino-1-(2,5-Dimethoxy-4-Methylphenyl)ethanol
Key Differences :
- Substitution Pattern: The phenyl analog has multiple methoxy groups and a methyl group, which are associated with hallucinogenic activity (e.g., psychedelic phenethylamines) .
- Regulatory Status: Substituted phenyl ethanolamines are often controlled substances, whereas pyridine derivatives may have distinct pharmacological profiles.
| Property | This compound | 2-Amino-1-(2,5-Dimethoxy-4-Methylphenyl)ethanol |
|---|---|---|
| Psychoactivity | Unreported | High (serotonergic activity) |
| Legal Status | Not controlled | Controlled (Class A) |
Biological Activity
2-Amino-1-(2-methoxy-4-pyridyl)ethanol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound is characterized by the presence of an amino group and a pyridine ring, which contribute to its biological activity. The methoxy group on the pyridine ring enhances its lipophilicity, potentially facilitating better membrane permeability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus subtilis | 0.030 |
| Candida albicans | 0.015 |
These results demonstrate that the compound exhibits potent antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .
Cytotoxicity
In cytotoxicity assays, this compound has shown promising results against cancer cell lines. A study reported that it exhibited cytotoxic effects comparable to established chemotherapeutics like Doxorubicin:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 6.5 |
| A549 (Lung Cancer) | 7.8 |
The compound's ability to induce apoptosis in these cell lines suggests a mechanism that may involve the disruption of cellular signaling pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Antioxidant Properties : It exhibits free radical scavenging activity, which may contribute to its cytoprotective effects in normal cells while exerting cytotoxicity in cancer cells .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.
- Case Study 2 : In vitro studies demonstrated that this compound enhanced the efficacy of existing chemotherapeutics in resistant cancer cell lines, suggesting a potential role as an adjuvant therapy.
Q & A
Basic: What are the common synthetic routes for preparing 2-Amino-1-(2-methoxy-4-pyridyl)ethanol, and how is purity ensured?
Answer:
The synthesis typically involves reacting pyridine derivatives (e.g., 2-methoxy-4-pyridyl precursors) with ethylene oxide or glycidol under inert atmospheres (e.g., nitrogen) to prevent side reactions. For example, analogous compounds like 2-amino-2-(pyridin-4-yl)ethanol are synthesized via reductive amination or nucleophilic substitution . Purification methods include column chromatography, recrystallization, or distillation. Purity is confirmed using HPLC (>95% purity) and structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., distinguishing methoxy, pyridyl, and ethanol groups) .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., -NH₂, -OH stretches) .
- X-ray Crystallography: Resolves stereochemistry for crystalline derivatives .
Advanced: How can researchers optimize reaction yields for derivatives of this compound?
Answer:
Yield optimization requires:
- Catalyst Screening: Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .
- Temperature Control: Maintaining 60–80°C to balance reaction rate and byproduct formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of pyridyl intermediates .
- In Situ Monitoring: Techniques like thin-layer chromatography (TLC) or reactIR track reaction progress .
Advanced: How should contradictory biological activity data for this compound be resolved?
Answer:
Contradictions may arise from:
- Stereochemical Variations: Enantiomers may exhibit divergent activities. Use chiral HPLC to isolate isomers and test individually .
- Assay Conditions: Standardize protocols (e.g., pH, temperature) across labs. For enzyme inhibition studies, validate using surface plasmon resonance (SPR) for binding kinetics .
- Metabolic Stability: Assess via hepatic microsome assays to rule out rapid degradation masking true activity .
Basic: What are the primary biological targets studied for this compound?
Answer:
The compound’s amino-alcohol and pyridyl moieties suggest interactions with:
- Enzymes: Kinases, oxidoreductases, or cytochrome P450 isoforms (e.g., CYP3A4) via hydrogen bonding .
- Receptors: G-protein-coupled receptors (GPCRs) or neurotransmitter transporters (e.g., serotonin receptors) .
- DNA/RNA: Intercalation studies using UV-vis spectroscopy or fluorescence quenching .
Advanced: What strategies mitigate challenges in stereochemical control during synthesis?
Answer:
- Chiral Auxiliaries: Temporarily introduce directing groups (e.g., Evans auxiliaries) to enforce desired configurations .
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amination .
- Dynamic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
Basic: How is this compound utilized in medicinal chemistry workflows?
Answer:
- Pharmacophore Design: The pyridyl group enhances bioavailability; the amino-alcohol moiety serves as a hydrogen-bond donor for target engagement .
- SAR Studies: Derivatives are synthesized by modifying the methoxy group or ethanol chain to optimize potency and selectivity .
- Prodrug Development: Esterification of the hydroxyl group improves membrane permeability .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose to acidic/basic/oxidative conditions and analyze degradation products via LC-MS .
- Plasma Stability Assays: Incubate with human plasma and quantify remaining compound using LC-MS/MS .
- Thermogravimetric Analysis (TGA): Assess thermal stability for storage recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
